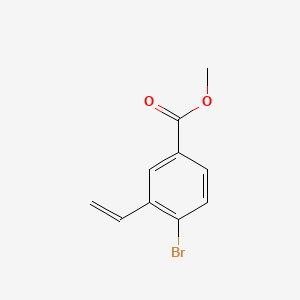

Methyl 4-bromo-3-vinylbenzoate

Description

Methyl 4-bromo-3-vinylbenzoate is an aromatic ester featuring a bromine atom at the para position, a vinyl group at the meta position, and a methyl ester moiety. Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 241.08 g/mol. The compound is of interest in organic synthesis due to its reactive vinyl group, which enables participation in cross-coupling reactions (e.g., Heck reactions) and polymerization processes.

Properties

Molecular Formula |

C10H9BrO2 |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

methyl 4-bromo-3-ethenylbenzoate |

InChI |

InChI=1S/C10H9BrO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h3-6H,1H2,2H3 |

InChI Key |

JEIRPFMHCGNENE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-vinylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-vinylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction .

Another method involves the Heck reaction, where methyl 4-bromobenzoate is reacted with a vinyl halide in the presence of a palladium catalyst and a base. This method allows for the direct introduction of the vinyl group onto the aromatic ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The bromine atom at the 4-position undergoes palladium-catalyzed coupling with boronic acids to form biaryl structures. This reaction is widely employed for constructing complex aromatic systems:

| Substrate | Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Methyl 4-bromo-3-vinylbenzoate | Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80°C | 99% | |

| Analogous bromobenzoates | Pd(OAc)₂, P(o-Tol)₃ | DMSO | 110°C | 66% |

Mechanism :

-

Oxidative addition of Pd⁰ into the C–Br bond.

-

Transmetallation with the boronic acid.

Heck Reaction

The vinyl group participates in palladium-mediated coupling with aryl halides, enabling alkene functionalization:

Example :

Key Steps :

-

Pd⁰ insertion into the aryl halide.

-

Alkene coordination and migratory insertion.

Radical Addition Reactions

The vinyl group undergoes radical-mediated transformations, such as hydrofunctionalization:

Experimental Conditions :

-

Initiator : Di-tert-butyl peroxide (DTBP)

-

Solvent : DMA at 80°C

-

Substrate : Styrene derivatives (e.g., 4-fluorostyrene)

Outcome :

Electrophilic Additions

The electron-rich vinyl group reacts with electrophiles like halogens or acids:

Bromination :

-

N-Bromosuccinimide (NBS) in CCl₄ introduces bromine across the double bond, yielding dibrominated products .

Hydrohalogenation :

-

HCl or HBr in ether adds across the vinyl group, forming β-haloesters.

Ester Hydrolysis

Under basic conditions (e.g., KOH/EtOH), the methyl ester hydrolyzes to 4-bromo-3-vinylbenzoic acid, enabling further carboxylate chemistry .

Vinyl Group Oxidation

Ozonolysis or KMnO₄ cleaves the double bond to generate ketone or carboxylic acid derivatives .

Scientific Research Applications

Methyl 4-bromo-3-vinylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers and advanced materials due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-vinylbenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation reactions, the vinyl group is converted to more oxidized functional groups through the addition of oxygen atoms. In reduction reactions, the vinyl group is hydrogenated to form an ethyl group.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, highlighting differences in substituents, molecular properties, and reactivity:

Physical Properties and Solubility

- Solubility Trends: Methoxymethyl derivatives exhibit higher solubility in alcohols due to polar ether linkages . Bromine substituents generally reduce aqueous solubility but enhance compatibility with halogenophilic catalysts .

- Thermal Stability : Vinyl-containing compounds may decompose at lower temperatures (~150°C) due to unsaturated bond cleavage, while methyl or methoxymethyl analogues are stable up to ~200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.